2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether
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Overview
Description
2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether is a complex organic compound featuring a unique combination of functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a CDK2 inhibitor, which is a promising target for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazinyl and thiosemicarbazide derivatives under acidic conditions, followed by alkylation and subsequent functional group modifications . The reaction conditions typically involve the use of solvents like methanol and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Medicine: Its potential as a CDK2 inhibitor makes it a candidate for cancer therapy.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether involves inhibition of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit CDK2 with high potency makes it a valuable compound for further research and development in cancer therapy .
Properties
Molecular Formula |
C20H15ClN6O2 |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
4-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15ClN6O2/c1-28-17-7-2-12(8-13(17)10-29-15-5-3-14(21)4-6-15)18-24-20-16-9-23-25-19(16)22-11-27(20)26-18/h2-9,11H,10H2,1H3,(H,23,25) |
InChI Key |
HHNHSSKOZRMXDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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